DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE
Overview
Description
DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE is a chemical compound with the molecular formula C11H22O4Si. It is a derivative of malonic acid, where the hydrogen atoms are replaced by trimethylsilyl and ethyl groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Diethyl(trimethylsilylmethyl)malonate, also known as Diethyl 2-((trimethylsilyl)methyl)malonate or Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester, is a chemical compound used in organic synthesis. Its primary targets are the α-carbon atoms adjacent to carbonyl groups in organic molecules .
Mode of Action
The compound acts by undergoing a chemical reaction known as the malonic ester synthesis . This reaction involves the alkylation of the α-carbon atoms adjacent to both carbonyl groups, followed by conversion to a substituted acetic acid . The α-carbon atoms can be deprotonated by a strong base, forming a carbanion that can undergo nucleophilic substitution on an alkyl halide, yielding the alkylated compound .
Biochemical Pathways
The malonic ester synthesis pathway is the primary biochemical pathway affected by this compound . This pathway allows for the formation of more complex molecular structures, such as Michael additions and aldol condensations . The compound’s unique properties enable the exploration of new chemical pathways, contributing to innovations in drug development and the creation of novel aromatic compounds .
Result of Action
The result of the compound’s action is the formation of a substituted acetic acid . This product can be further used in the synthesis of various carboxylic acids and their derivatives . The compound is instrumental in the manufacture of barbiturates, vitamins, and flavoring agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored and handled in a controlled environment to prevent degradation and maintain its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a derivative of malonic acid, which plays a significant role in biochemical reactions . Malonic acid is a dicarboxylic acid, and its diethyl ester is relatively acidic because its α hydrogens are flanked by two carbonyl groups . This allows it to be easily converted into its enolate ion by reaction with a base .
Cellular Effects
The cellular effects of Diethyl 2-((trimethylsilyl)methyl)malonate are not well-documented. Malonic acid and its derivatives are known to participate in various cellular processes. For example, malonic acid is involved in the tricarboxylic acid cycle, a crucial metabolic pathway in cells .
Molecular Mechanism
This process involves the formation of an enolate ion, which can undergo nucleophilic substitution with an alkyl halide to form a new C-C bond .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Diethyl 2-((trimethylsilyl)methyl)malonate in laboratory settings. It is known that malonic acid derivatives can undergo a series of reactions over time, including decarboxylation .
Metabolic Pathways
Diethyl 2-((trimethylsilyl)methyl)malonate is likely to be involved in the acetate-malonate pathway, given its structural similarity to malonic acid . In this pathway, malonic acid derivatives are converted into their enolate ions, which can then undergo alkylation to form new C-C bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE can be synthesized through the esterification of malonic acid derivatives with trimethylsilyl and ethyl groups. The reaction typically involves the use of an acid catalyst and an alcohol, such as ethanol, under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with similar reactivity but without the trimethylsilyl and ethyl groups.
Dimethyl malonate: A dimethyl ester of malonic acid, used in similar applications but with different reactivity.
Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.
Uniqueness
DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
diethyl 2-(trimethylsilylmethyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-6-14-10(12)9(8-16(3,4)5)11(13)15-7-2/h9H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGFXACYDZIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[Si](C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066284 | |
Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17962-38-8 | |
Record name | 1,3-Diethyl 2-[(trimethylsilyl)methyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17962-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, ((trimethylsilyl)methyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, 2-[(trimethylsilyl)methyl]-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [(trimethylsilyl)methyl]malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPANEDIOIC ACID, ((TRIMETHYLSILYL)METHYL)-, DIETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD84MD265 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.